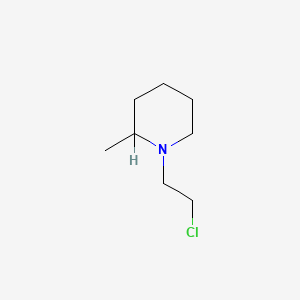

1-(2-Chloroethyl)-2-methylpiperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Synthetic Organic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a myriad of biologically active compounds and pharmaceuticals. ulaval.ca The versatility of the piperidine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with distinct properties. ulaval.ca Synthetic organic chemists have developed numerous methods for the synthesis and functionalization of piperidines, underscoring their importance in the creation of complex molecular architectures. d-nb.infonih.gov These derivatives are integral to the development of new therapeutic agents and are often key building blocks in medicinal chemistry.

Overview of Haloalkyl Amine Derivatives in Chemical Synthesis

Haloalkyl amines are a class of organic compounds that contain a halogen atom attached to an alkyl chain, which is in turn bonded to a nitrogen atom. These compounds are characterized by their dual functionality: the nucleophilic nature of the amine and the electrophilic character of the carbon-halogen bond. nih.gov This duality makes them versatile reagents in organic synthesis, capable of participating in a variety of chemical transformations. nih.gov The reactivity of the halogen atom as a leaving group allows for nucleophilic substitution reactions, while the amine can undergo its own set of characteristic reactions. nih.gov

Significance of the Chloroethyl Moiety in Reactive Intermediates

The 2-chloroethyl group (–CH2CH2Cl) attached to a nitrogen atom is of particular significance in chemical reactivity. Tertiary β-chloroethylamines are known to undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ion intermediates. ulaval.canih.gov This spontaneous cyclization is a key feature of their chemical behavior and is responsible for their alkylating properties. ulaval.canih.gov The resulting three-membered ring is strained and readily undergoes ring-opening reactions upon attack by nucleophiles. This reactivity has been harnessed in the design of various chemical probes and therapeutic agents. nih.gov The rate and extent of this cyclization can be influenced by the substituents on the nitrogen atom and the reaction conditions. acs.orgacs.org

Scope and Focus of Academic Research on 1-(2-Chloroethyl)-2-methylpiperidine

Direct academic research specifically focused on this compound is limited in publicly available literature. However, extensive research exists on the broader classes of N-(2-chloroethyl)amines and piperidine derivatives. Studies on analogous compounds, such as 2-(2-Chloroethyl)-1-methylpiperidine, provide valuable insights into the potential synthesis and reactivity of the target molecule. Research in this area often investigates the synthesis of these compounds as intermediates for pharmaceuticals and explores their reactivity, particularly the formation and reactions of the aziridinium intermediate. nih.gov For instance, studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that the chloroethyl moiety leads to the formation of cyclic intermediates that are potent alkylating agents. ulaval.canih.gov

Detailed Research Findings

While specific research on this compound is not abundant, we can infer its likely synthesis and reactivity based on established chemical principles and studies of closely related compounds.

Synthesis

A plausible and commonly employed method for the synthesis of N-(2-chloroethyl) substituted amines involves a two-step process. google.com

Hydroxyethylation: The synthesis would likely begin with the N-alkylation of 2-methylpiperidine (B94953) with 2-chloroethanol (B45725) or the ring-opening of ethylene (B1197577) oxide by 2-methylpiperidine. thieme-connect.deresearchgate.net This initial step would yield the intermediate 1-(2-hydroxyethyl)-2-methylpiperidine. The reaction of secondary amines with 2-chloroethanol is a known method for producing the corresponding aminoethanols. thieme-connect.de

Chlorination: The resulting alcohol, 1-(2-hydroxyethyl)-2-methylpiperidine, would then be treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to replace the hydroxyl group with a chlorine atom. google.com This step would afford the final product, this compound. This method is a standard procedure for converting alcohols to alkyl chlorides.

A general reaction scheme is presented below:

Step 1: Hydroxyethylation of 2-Methylpiperidine

or

Step 2: Chlorination of the Intermediate

Reactivity

The primary mode of reactivity for this compound is expected to be through the intramolecular formation of a reactive aziridinium ion. ulaval.canih.gov

Formation of the Aziridinium Ion: The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a bicyclic aziridinium cation.

This intermediate is highly electrophilic due to the strained three-membered ring and the positive charge on the nitrogen. It can readily react with a wide range of nucleophiles, leading to the formation of various derivatives. This reactivity is the cornerstone of the utility of N-(2-chloroethyl)amines in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIJSGZKRFFSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967930 | |

| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53324-72-4 | |

| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53324-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053324724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chloroethyl 2 Methylpiperidine

Strategic Approaches to the Chemical Synthesis of 1-(2-Chloroethyl)-2-methylpiperidine

The primary synthetic routes are centered on building the desired chloroethyl side chain onto a pre-existing 2-methylpiperidine (B94953) ring.

Alkylation of the secondary amine of 2-methylpiperidine is a common and direct approach to introduce the 2-chloroethyl group. This can be accomplished through a couple of well-established methods.

A direct route to this compound involves the N-alkylation of 2-methylpiperidine using a dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). In this type of reaction, one halogen atom serves as the leaving group in the nucleophilic substitution reaction with the piperidine (B6355638) nitrogen, while the other halogen remains on the ethyl group.

A similar strategy has been documented for the synthesis of N-methyl-N'-(2-chloroethyl)piperazine, which provides a model for this reaction. google.com The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. An organic solvent is used to dissolve the reactants.

General Reaction Scheme: 2-Methylpiperidine + X-CH₂CH₂-Cl → this compound + HX (where X is a halogen, typically Br or Cl)

Key reaction components include:

Piperidine Precursor: 2-methylpiperidine

Alkylation Agent: 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane due to the higher reactivity of bromine as a leaving group.

Base: An inorganic base such as sodium hydroxide (B78521) or potassium carbonate is used to scavenge the acid byproduct.

Solvent: A polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) is commonly employed.

Table 1: Representative Reaction Conditions for N-Alkylation with Dihaloethanes

| Parameter | Condition | Source |

| Reactants | N-methylpiperazine, 1-bromo-2-chloroethane | google.com |

| Solvent | Acetone/Water | google.com |

| Base | Sodium Hydroxide | google.com |

| Temperature | 20-25 °C | google.com |

| Reaction Time | 9-10 hours | google.com |

| Yield | 63-68% | google.com |

| Note: This data is for the analogous synthesis of N-methyl-N'-(2-chloroethyl)piperazine and serves as a model. |

An alternative and frequently employed two-step method involves an initial reaction with ethylene (B1197577) chlorohydrin (2-chloroethanol), followed by a chlorination step. google.com This approach first introduces a 2-hydroxyethyl group onto the piperidine nitrogen, which is subsequently converted to the desired 2-chloroethyl group. sciencemadness.org

Step 1: N-alkylation with Ethylene Chlorohydrin 2-methylpiperidine reacts with ethylene chlorohydrin to form N-(2-hydroxyethyl)-2-methylpiperidine. This reaction is a nucleophilic substitution where the piperidine nitrogen attacks the carbon bearing the chlorine atom, displacing it. orgsyn.org

Step 2: Chlorination of the Alcohol The resulting alcohol, N-(2-hydroxyethyl)-2-methylpiperidine, is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom. The use of thionyl chloride is common for this transformation. A patent for the synthesis of the non-methylated analogue, 1-(2-chloroethyl)piperidine (B1294334), describes a one-pot procedure where piperidine is first reacted with ethylene chlorohydrin, and the resulting intermediate is directly chlorinated with thionyl chloride in toluene (B28343) without isolation. google.com This streamlined process is noted to be more efficient and provide higher yields than previous methods. google.com

Table 2: Two-Step Synthesis via Ethylene Chlorohydrin

| Step | Reactants | Product | Reagents/Conditions | Source |

| 1. Hydroxyethylation | 2-Methylpiperidine, Ethylene Chlorohydrin | N-(2-hydroxyethyl)-2-methylpiperidine | Toluene, 70°C to boiling | google.com |

| 2. Chlorination | N-(2-hydroxyethyl)-2-methylpiperidine | This compound | Thionyl Chloride (SOCl₂) | google.comsciencemadness.org |

| Note: Conditions are based on the synthesis of the closely related 1-(2-chloroethyl)piperidine. |

While less direct for synthesizing this compound specifically, methods for constructing the piperidine ring itself are a fundamental aspect of heterocyclic chemistry. nih.gov These routes could theoretically be adapted to produce the target compound by using appropriately substituted starting materials or by functionalizing the piperidine ring after its formation. General strategies for piperidine ring synthesis include:

Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a classical and widely used method for producing the corresponding piperidines. dtic.mil For this specific target, the hydrogenation of a 2-methyl-N-(2-chloroethyl)pyridinium salt could be a potential, though challenging, route.

Cyclization of Acyclic Precursors: Intramolecular cyclization of linear amino-aldehydes or other bifunctional acyclic compounds can form the piperidine ring. nih.gov

Cycloaddition Reactions: Diels-Alder type reactions involving imines or other nitrogen-containing dienophiles can be employed to construct the six-membered piperidine ring. dtic.mil

These methods are generally more complex and would likely be considered only if the primary starting material, 2-methylpiperidine, were unavailable.

The presence of a stereocenter at the C2 position of this compound means that it exists as a racemic mixture of two enantiomers, (R)- and (S)-1-(2-Chloroethyl)-2-methylpiperidine. The synthesis of specific chiral analogues is highly relevant in medicinal chemistry, where different enantiomers can have distinct biological activities. nih.gov

While specific enantioselective syntheses for this compound are not widely reported, general asymmetric methods for preparing chiral 2-substituted piperidines can be applied. researchgate.net These methods often involve the use of chiral catalysts or chiral auxiliaries. For instance, recent research has highlighted the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net Another approach involves the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to create chiral bicyclic lactams, which can then be converted to enantiomerically pure 2-substituted piperidines. rsc.org Such strategies could be adapted to produce enantiomerically enriched (R)- or (S)-2-methylpiperidine, which could then be alkylated as described in section 2.1.1 to yield the desired chiral target molecule.

Alkylation Reactions of Piperidine Precursors

Optimization of Reaction Parameters and Conditions in Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. For the preparation of this compound and its analogues, several parameters can be adjusted.

Solvent: The choice of solvent can significantly impact reaction rates and outcomes. In the one-pot synthesis of 1-(2-chloroethyl)piperidine, using an aromatic hydrocarbon like toluene was found to be effective for both the initial hydroxyethylation and the subsequent chlorination step. google.com For direct N-alkylation with dihaloethanes, polar aprotic solvents like acetone are suitable. google.com

Temperature: Temperature control is critical. The N-alkylation with 1-bromo-2-chloroethane is typically performed at a controlled room temperature (20-25 °C) to manage the exothermic reaction and prevent side reactions. google.com The reaction of piperidine with ethylene chlorohydrin, however, may be carried out at elevated temperatures (70°C to boiling) to ensure a reasonable reaction rate. google.com

Stoichiometry and Reagents: The molar ratio of reactants is a key factor. In the chlorination step with thionyl chloride, older methods often required a large excess of the reagent. However, an optimized one-pot process demonstrates that a much smaller excess is sufficient, leading to a more efficient and economical synthesis with yields reportedly 20% higher than non-optimized methods. google.com

Base and Catalyst: The choice and amount of base used in N-alkylation reactions are important for neutralizing the acid byproduct and driving the reaction to completion. In phase-transfer systems involving aqueous sodium hydroxide and an organic solvent, the efficiency of mixing and phase transfer can influence the reaction time and yield. google.com

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a crucial role in the N-alkylation of piperidines, influencing reaction rates and the profile of potential side products. The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. researchgate.net Solvents for this type of synthesis are generally chosen based on their polarity and their ability to act as a hydrogen bond acceptor or donor.

Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are frequently employed. researchgate.netchemicalforums.com These solvents are effective at solvating the transition state of the nucleophilic substitution, which can accelerate the reaction. For instance, DMF is noted for its ability to improve the solubility of reaction intermediates. Acetonitrile is also a common choice for N-alkylation reactions of piperidines. researchgate.net

In contrast, polar protic solvents like ethanol (B145695) can also be used. chemicalforums.com However, they are capable of hydrogen bonding, which can solvate the nucleophilic amine, potentially reducing its reactivity. Furthermore, under certain conditions, these solvents can participate in the reaction, leading to byproducts. For example, when using a reactive electrophile, a solvent like ethanol could potentially react with it. chemicalforums.com The selection between aprotic and protic solvents can therefore be a critical factor in optimizing the reaction for the desired product. researchgate.netchemicalforums.com Nonpolar solvents such as toluene are also utilized, particularly in steps like the chlorination of an alcohol intermediate with thionyl chloride. google.com

Table 1: Influence of Solvent Properties on N-Alkylation of Piperidines This table is a generalized representation based on established principles in organic synthesis.

| Solvent Type | Examples | General Effect on N-Alkylation | Rationale |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, DMF, DCM | Generally accelerates reaction rates and improves yields. | Stabilizes the polar transition state of the SN2 reaction without strongly solvating the amine nucleophile, increasing its effective reactivity. Improves solubility of reagents. researchgate.net |

| Polar Protic | Ethanol, Methanol | Can be effective but may slow the reaction compared to aprotic solvents. | Solvates the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity. Potential for solvent to act as a competing nucleophile. chemicalforums.com |

| Nonpolar | Toluene, Xylene | Often used for specific steps like chlorination or to control reaction temperature at reflux. | Provides a non-reactive medium. Less effective at solvating charged intermediates or transition states, potentially slowing the primary N-alkylation step. google.com |

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, directly influencing the rate of reaction. Generally, increasing the temperature accelerates the rate of N-alkylation. Syntheses of analogous compounds are often conducted at elevated temperatures, for instance, in the range of 70-85°C. google.com Microwave-assisted syntheses may also employ temperatures around 80°C to significantly reduce reaction times. chemicalforums.com

However, excessively high temperatures can be detrimental, leading to the formation of side products or the decomposition of reactants and products. A carefully controlled temperature profile, sometimes involving gradual heating, is recommended to maximize the yield of the desired product while minimizing impurities. For the chlorination step using thionyl chloride, a specific temperature range of 70–85°C is often cited to ensure efficient conversion without degradation. google.com

Pressure is not typically a key variable in the laboratory-scale synthesis of this compound, as the reactions are usually carried out in the liquid phase at atmospheric pressure.

Table 2: Effect of Temperature on N-Alkylation Reaction Efficiency This table is a generalized representation based on established principles in organic synthesis.

| Temperature Range | Effect on Reaction Rate | Potential Impact on Yield and Purity | Typical Application |

|---|---|---|---|

| Room Temperature | Slow | High purity may be achieved due to fewer side reactions, but reaction times can be very long. | Used when reactants are highly reactive or when side reactions are a major concern. |

| Moderate (50-80 °C) | Significantly increased rate. | Often provides an optimal balance between reaction time and yield. This is a commonly used range for N-alkylation. chemicalforums.comnih.gov | Standard condition for N-alkylation of piperidines with alkyl halides. |

| High (>100 °C) | Very rapid reaction. | Increased risk of side reactions (e.g., elimination, decomposition) and potential for reduced yield of the desired product. | Generally avoided unless required for poorly reactive substrates or under specific reflux conditions. |

Catalyst and Reagent Stoichiometry Optimization

The stoichiometry of the reactants and the use of a catalyst are pivotal for directing the reaction towards mono-alkylation and achieving high efficiency. In the N-alkylation of 2-methylpiperidine, a base is typically added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used for this purpose. researchgate.netchemicalforums.com

The molar ratio of the reactants must be carefully controlled. To favor the desired mono-alkylation product, the amine (2-methylpiperidine) is often used in slight excess relative to the alkylating agent (e.g., 1,2-dichloroethane). Using an excess of the alkylating agent could lead to the formation of a quaternary ammonium (B1175870) salt through a second alkylation event. researchgate.net A common strategy involves the slow, controlled addition of the alkylating agent to the amine solution to maintain a high concentration of the amine relative to the electrophile throughout the reaction. researchgate.net

In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, may be incorporated to enhance the reaction rate, particularly when the reactants are partitioned between two different phases (e.g., a solid base in an organic solvent).

Table 3: Optimization of Catalysts and Reagents for N-Alkylation This table is a generalized representation based on established principles in organic synthesis.

| Parameter | Options | Purpose and Effect on Reaction |

|---|---|---|

| Base | K₂CO₃, Na₂CO₃, DIEA | Neutralizes the acid byproduct (HCl), driving the reaction to completion. Choice of base can influence reaction rate and workup procedure. researchgate.netchemicalforums.com |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Accelerates reaction in heterogeneous mixtures by transporting the nucleophile or other ionic species between phases. |

| Stoichiometry | Amine : Alkylating Agent > 1 | Using an excess of the amine minimizes the formation of the dialkylated quaternary ammonium salt. researchgate.net |

| Stoichiometry | Amine : Alkylating Agent < 1 | An excess of the alkylating agent would favor dialkylation, leading to the quaternary ammonium salt. researchgate.net |

Isolation and Purification Methodologies in Laboratory Scale Synthesis

Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound product. The specific workup procedure depends on the solvent and reagents used in the synthesis.

A typical isolation procedure begins with cooling the reaction mixture and filtering off any solid byproducts or catalysts. nih.gov If an acidic byproduct was formed and neutralized with a base, the resulting salt is often removed by filtration or by washing with water. The next step is typically a liquid-liquid extraction. The reaction mixture is diluted with water and an immiscible organic solvent (like diethyl ether or dichloromethane). The product, being an amine, may be protonated with acid to move into the aqueous layer for washing, and then the aqueous layer is made basic to regenerate the free amine, which can then be extracted into a fresh organic layer. researchgate.net This acid-base extraction is a powerful purification technique for amines. researchgate.net

The combined organic extracts are then washed with water or brine to remove any remaining water-soluble impurities. The organic solution is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), which is subsequently removed by filtration. The solvent is then removed from the product, typically using a rotary evaporator. researchgate.net

The resulting crude product, which may be an oil or a solid, usually requires further purification. Common laboratory-scale purification techniques include:

Recrystallization: If the product is a solid, it can be dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form. nih.govwisc.edu

Distillation: For liquid products, vacuum distillation is often used to separate the product from non-volatile impurities or other liquids with different boiling points.

Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. researchgate.netwisc.edu The crude mixture is passed through a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

Table 4: Common Laboratory Isolation and Purification Techniques This table summarizes common laboratory procedures.

| Technique | Description | Purpose |

|---|---|---|

| Filtration | Passing the mixture through a filter medium to separate solids from liquids. | To remove solid catalysts, byproducts (salts), or drying agents. nih.govwisc.edu |

| Liquid-Liquid Extraction | Partitioning compounds between two immiscible liquid phases based on their relative solubilities. Often involves pH adjustment for amines. | To separate the product from water-soluble impurities and unreacted starting materials. researchgate.netresearchgate.net |

| Drying | Treating the organic solution with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). | To remove residual water from the organic solvent before evaporation. |

| Solvent Evaporation | Removing the solvent, typically under reduced pressure using a rotary evaporator. | To isolate the non-volatile crude product from the reaction solvent. researchgate.net |

| Recrystallization | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool. | To purify solid compounds. Impurities remain in the solvent while the pure product crystallizes. nih.govwisc.edu |

| Column Chromatography | Separating components of a mixture as they pass through a stationary phase (e.g., silica gel) propelled by a mobile phase (eluent). | To achieve high purity by separating the product from structurally similar side products. researchgate.netwisc.edu |

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 2 Methylpiperidine

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group is a key site for reactivity, with the carbon atom adjacent to the chlorine being susceptible to nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating substitution reactions that proceed primarily through an S(_N)2 mechanism.

In the absence of a strong external nucleophile, 1-(2-chloroethyl)-2-methylpiperidine can undergo an intramolecular nucleophilic substitution. The lone pair of electrons on the piperidine (B6355638) nitrogen atom can attack the electrophilic carbon of the chloroethyl side chain. This process results in the displacement of the chloride ion and the formation of a five-membered ring fused to the piperidine ring.

This cyclization yields a bicyclic quaternary ammonium (B1175870) salt, specifically a substituted octahydropyrrolo[1,2-a]pyridinium chloride. The rate of this cyclization is influenced by factors such as solvent polarity and temperature. The presence of the 2-methyl group on the piperidine ring can introduce stereochemical considerations into the transition state of the cyclization, potentially favoring the formation of one diastereomer over another. This type of reaction is a known pathway for N-haloalkylamines. uni-muenchen.deresearchgate.netasianpubs.org

Table 1: Intramolecular Cyclization of this compound

| Reactant | Conditions | Product | Reaction Type |

|---|

When treated with external nucleophiles, this compound readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions. A wide array of nucleophiles can displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. libretexts.org

Nitrogen-containing compounds, such as ammonia, primary amines, and secondary amines, are effective nucleophiles for reaction with the chloroethyl group. d-nb.info These reactions typically require controlled conditions to avoid side reactions, such as over-alkylation of the nucleophile or competing intramolecular cyclization. Using a large excess of the amine nucleophile can help maximize the yield of the desired monosubstituted product. libretexts.org The reaction of 2-chloroquinoxaline (B48734) with piperidine, for instance, follows pseudo-first-order kinetics and is not catalyzed by the amine. researchgate.net

Table 2: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Primary Amine | Ethylamine | N-Ethyl-2-(2-methylpiperidin-1-yl)ethan-1-amine |

| Secondary Amine | Diethylamine | N,N-Diethyl-2-(2-methylpiperidin-1-yl)ethan-1-amine |

Oxygen-based nucleophiles, including alkoxides and phenoxides, react with this compound to form ethers in a reaction analogous to the Williamson ether synthesis. The nucleophile attacks the primary carbon of the chloroethyl group, displacing the chloride leaving group. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen species.

Table 3: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Ethoxide | 1-(2-Ethoxyethyl)-2-methylpiperidine |

| Phenoxide | Sodium Phenoxide | 1-(2-Phenoxyethyl)-2-methylpiperidine |

Sulfur-based nucleophiles, particularly thiolates, are highly effective for substitution reactions with alkyl halides due to their strong nucleophilicity and softness. ucl.ac.uk The reaction of this compound with a thiol in the presence of a base (to generate the more reactive thiolate anion) proceeds efficiently to yield the corresponding thioether. mdpi.com This reaction is a reliable method for introducing a sulfur-containing moiety onto the ethyl side chain. nih.gov

Table 4: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Thiolate | Sodium Ethanethiolate | 1-(2-(Ethylthio)ethyl)-2-methylpiperidine |

Intermolecular Substitution with Various Nucleophiles (e.g., Amines, Thiols, Phenols)

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring in this compound is a secondary amine, rendering it nucleophilic and basic. ambeed.com It can participate in a range of reactions characteristic of secondary amines, although its reactivity is modulated by the presence of the chloroethyl substituent.

Common reactions include:

Alkylation: The nitrogen can be alkylated by reaction with other alkyl halides, such as methyl iodide, to form a quaternary ammonium salt. This reaction would compete with the intramolecular cyclization, with the outcome depending on the relative reactivity of the external alkylating agent and the internal chloroethyl group.

Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) results in the formation of an N-acylpiperidine (an amide). This is often a high-yielding reaction for secondary amines.

Protonation: As a base, the piperidine nitrogen readily reacts with acids to form the corresponding piperidinium (B107235) salt.

It is crucial to consider that under certain conditions, particularly basic or high-temperature environments, reactions at the piperidine nitrogen may compete with or trigger the intramolecular cyclization of the chloroethyl group.

Table 5: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide | 1-(2-Chloroethyl)-1,2-dimethylpiperidin-1-ium iodide |

| N-Acylation | Acetyl Chloride | 1-Acetyl-2-(2-chloroethyl)piperidine |

Quaternization Reactions

Quaternization of the tertiary amine in this compound involves the formation of a quaternary ammonium salt through the reaction with an alkylating agent. This is a typical SN2 reaction where the nitrogen atom acts as a nucleophile. The rate and success of the reaction are influenced by the nature of the alkylating agent, the solvent, and the reaction conditions.

A general procedure for the N-alkylation of piperidines involves reacting the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The reaction can be carried out at room temperature, and the slow addition of the alkylating agent is often recommended to control the reaction rate and minimize side reactions. researchgate.net The use of a base, such as potassium carbonate in DMF, can also facilitate the reaction by neutralizing the formed acid. researchgate.net

In the context of this compound, quaternization can occur with various alkylating agents. The resulting quaternary ammonium salts exhibit different properties based on the substituent introduced.

Table 1: Representative Quaternization Reactions of Piperidine Derivatives (Note: This data is representative of general piperidine N-alkylation reactions and not specific experimental results for this compound.)

| Alkylating Agent | Solvent | Base | Typical Product |

| Methyl Iodide | Acetonitrile | None | N-methyl-N-(2-chloroethyl)-2-methylpiperidinium iodide |

| Ethyl Bromide | DMF | K2CO3 | N-ethyl-N-(2-chloroethyl)-2-methylpiperidinium bromide |

| Benzyl Bromide | Toluene (B28343) | NaHCO3 | N-benzyl-N-(2-chloroethyl)-2-methylpiperidinium bromide |

The presence of the 2-methyl group can introduce steric hindrance, potentially slowing down the rate of quaternization compared to unsubstituted piperidine.

Coordination Chemistry with Metal Centers

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with various metal centers to form coordination complexes. tcd.ie The coordination can lead to the formation of complexes with different geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its coordination number, and the other ligands present. libretexts.org

Piperidine and its derivatives are known to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The coordination typically occurs through the nitrogen atom. In the case of this compound, the chloroethyl group could potentially also interact with the metal center, although this is less common for simple alkyl chlorides.

The synthesis of such complexes often involves reacting the piperidine derivative with a metal salt in a suitable solvent. For instance, a common method is to mix a solution of the ligand with an ethanolic solution of the metal salt.

Table 2: Potential Coordination Complexes with Piperidine-based Ligands (Note: This table illustrates potential complexes based on the known coordination chemistry of piperidine derivatives. Specific experimental data for this compound is not available.)

| Metal Ion | Typical Geometry | Potential Product with this compound |

| Cu(II) | Square Planar | [Cu(C8H16ClN)2Cl2] |

| Ni(II) | Square Planar | [Ni(C8H16ClN)2Cl2] |

| Co(II) | Tetrahedral | [Co(C8H16ClN)2Cl2] |

| Zn(II) | Tetrahedral | [Zn(C8H16ClN)2Cl2] |

The electronic and steric properties of the 2-methyl group can influence the stability and geometry of the resulting metal complexes.

Oxidative Transformations of the Compound

The oxidation of piperidine derivatives can lead to various products, depending on the oxidizing agent and reaction conditions. For tertiary amines like this compound, oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.

The oxidation of piperidine derivatives with reagents like bromine in acetic acid has been reported to yield piperidin-2-one derivatives. researchgate.net This type of reaction involves the oxidation of the carbon atom alpha to the nitrogen. The presence of the 2-methyl group in this compound would likely direct oxidation to the C6 position to form a lactam.

Another potential oxidative transformation is the formation of an N-acyliminium ion precursor through oxidation with hypervalent iodine reagents. acs.org

Reductive Transformations of the Compound

Reductive transformations of this compound would primarily involve the chloroethyl group. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, converting the chloroethyl side chain to an ethyl group. This would yield 1-ethyl-2-methylpiperidine.

Catalytic hydrogenation is a common method for such reductions. However, for a chloroalkane, other reducing agents might be more suitable to avoid side reactions. The reduction of a chloro group is not as straightforward as, for example, the reduction of a carbonyl group or a nitro group.

It is important to distinguish this from the reduction of the piperidine ring itself, which is already saturated. The reduction of pyridine (B92270) N-oxides to piperidines is a known transformation but is not applicable here. rsc.org

Rearrangement Reactions and Ring Expansions/Contractions (if mechanistic pathways exist)

The structure of this compound does not readily lend itself to common rearrangement reactions under standard conditions. However, related structures can undergo rearrangements. For example, the Favorskii rearrangement involves the reaction of an α-halo ketone with a base, leading to a rearranged carboxylic acid derivative. nrochemistry.comorganicreactions.orgwikipedia.orgadichemistry.comnumberanalytics.com While this compound is not an α-halo ketone, it is conceivable that a derivative of it could undergo such a reaction. For instance, if the piperidine nitrogen were to react with an α-halo ketone, the resulting product could potentially undergo a Favorskii-type rearrangement.

Intramolecular cyclization of the chloroethyl group onto the piperidine ring is a more likely rearrangement-type reaction for this molecule, which would lead to a bicyclic quaternary ammonium salt. This is essentially an intramolecular quaternization.

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Methods

The study of reaction mechanisms for transformations involving this compound would rely heavily on kinetic and spectroscopic methods.

Kinetic Studies: The rates of reactions such as quaternization or coordination can be followed by monitoring the disappearance of reactants or the appearance of products over time. For instance, the kinetics of piperidine N-alkylation have been studied to understand the influence of substituents on the reaction rate. rsc.org The steric hindrance from the 2-methyl group in this compound would be expected to decrease the rate of reaction at the nitrogen center compared to unsubstituted piperidine.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for characterizing the products of reactions involving this compound. For example, in a quaternization reaction, the formation of the quaternary salt would lead to significant downfield shifts of the protons and carbons adjacent to the nitrogen atom. The 1H NMR spectrum of the related 1-(2-chloroethyl)piperidine (B1294334) hydrochloride shows characteristic signals for the piperidine and chloroethyl protons. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow reactions by monitoring the appearance or disappearance of characteristic functional group absorptions. For instance, in the oxidation to a lactam, the appearance of a strong carbonyl (C=O) stretch would be a key indicator.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the products and can provide structural information through fragmentation patterns. The mass spectrum of 2-methylpiperidine (B94953) shows a characteristic fragmentation pattern that can be compared to its derivatives. nih.govnist.gov

Table 3: Spectroscopic Data for Related Compounds (Note: This data is for compounds structurally related to this compound and can be used for comparative purposes.)

| Compound | Spectroscopic Data |

| 1-(2-Chloroethyl)piperidine hydrochloride | 1H NMR data is available, showing signals for the piperidine and chloroethyl protons. chemicalbook.com |

| 2-Methylpiperidine | Mass spectra and IR spectra are available in public databases. nih.govnist.govnist.gov |

| 2-Piperidinone | Mass spectra and IR spectra are available, showing a characteristic carbonyl peak in the IR. nist.gov |

By combining these techniques, a detailed understanding of the reaction pathways and mechanisms for this compound can be achieved.

Applications of 1 2 Chloroethyl 2 Methylpiperidine As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is a prevalent structural motif in many areas of chemistry. researchgate.net 1-(2-Chloroethyl)-2-methylpiperidine provides a direct route to introduce this scaffold, while the 2-methyl substituent offers stereochemical complexity.

The primary application of this compound in this context is as an alkylating agent. The terminal chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution, enabling the covalent attachment of the 2-methylpiperidinoethyl moiety to a wide variety of substrates.

The general reaction involves the displacement of the chloride by a nucleophile (Nu⁻), as shown in the scheme below. This reaction is fundamental to building more elaborate molecules containing the piperidine unit.

Scheme 1: General Nucleophilic Substitution

Where R-Nu⁻ represents a generic nucleophile.

This strategy is a common method for synthesizing piperidine derivatives. nih.gov For instance, amines, alkoxides, or thiolates can react with this compound to form the corresponding substituted aminoethylpiperidines. The presence of the methyl group at the 2-position of the piperidine ring introduces a chiral center, which can be exploited in stereoselective syntheses to yield specific isomers. nih.gov This is a key advantage over its unsubstituted analogue, 1-(2-chloroethyl)piperidine (B1294334). sdfine.comganeshremedies.com The synthesis of various piperidine-based structures often involves the key step of forming new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netnih.gov

| Nucleophile (Nu-H) | Resulting Derivative Class | Significance |

| Primary/Secondary Amine (R₂NH) | Diamine | Introduction of a second basic center |

| Alcohol (R-OH) | Amino Ether | Linkage through an ether bond |

| Thiol (R-SH) | Amino Thioether | Formation of a sulfur-containing linkage |

| Carbanion (R₃C⁻) | Extended Carbon Chain | Carbon-carbon bond formation |

The chloroethyl group in this compound can also participate in intramolecular reactions to form bridged or polycyclic systems. If a molecule containing the 1-(2-chloroethyl)-2-methylpiperidino group also bears a suitably positioned internal nucleophile, an intramolecular cyclization can occur. asianpubs.org This process, known as ring-closing alkylation, is a powerful strategy for creating rigid, three-dimensional molecular scaffolds. nih.govresearchgate.net

For this to happen, the piperidine derivative must first be attached to a larger molecule. Then, a nucleophilic center on that molecule can attack the electrophilic carbon of the chloroethyl group, forming a new ring that bridges two parts of the molecule. The length of the connecting chain and the stereochemistry at the 2-position of the piperidine ring are critical factors that influence the feasibility and outcome of the cyclization, determining the size and geometry of the newly formed ring system.

Participation in Organometallic Reactions

The carbon-chlorine bond in this compound allows for its conversion into organometallic reagents, significantly expanding its synthetic utility by transforming the electrophilic side chain into a potent nucleophile.

This compound can be converted into its corresponding Grignard reagent, [2-(2-methylpiperidin-1-yl)ethyl]magnesium chloride. This transformation involves the reaction of the alkyl chloride with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comebsco.combethunecollege.ac.in

Scheme 2: Grignard Reagent Formation

The formation of Grignard reagents from functionalized halides is a well-established technique in synthetic chemistry. nih.gov It effectively reverses the polarity (an "umpolung") of the carbon atom attached to the halogen, turning it from an electrophilic center into a strongly nucleophilic one. bethunecollege.ac.in The successful preparation of this reagent requires strictly anhydrous conditions, as Grignard reagents react readily with protic sources, such as water. ebsco.com The resulting organomagnesium compound is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. slideshare.net Similar transformations are documented for related compounds such as 4-chloro-N-methylpiperidine, highlighting the viability of this approach. google.comprepchem.com

| Parameter | Requirement/Condition | Reason |

| Metal | Magnesium (turnings or powder) | Forms the organomagnesium halide |

| Solvent | Anhydrous ether (e.g., THF, Diethyl Ether) | Solubilizes and stabilizes the Grignard reagent |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with oxygen and moisture bethunecollege.ac.in |

| Initiation | Iodine crystal, heating, or sonication | To start the reaction on the magnesium surface |

The organomagnesium reagent derived from this compound can be used directly in some coupling reactions or, more commonly, transmetalated to other metals like zinc or copper for use in a wider range of palladium- or nickel-catalyzed cross-coupling reactions. youtube.comyoutube.com

One prominent example is the Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. nih.govnih.gov The Grignard reagent of this compound can be converted to the corresponding organozinc reagent by treatment with a zinc halide (e.g., ZnCl₂).

This organozinc species can then be coupled with various aryl, vinyl, or alkyl halides. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the final product and regenerate the catalyst. youtube.com This methodology allows for the construction of a C(sp³)–C(sp²), or C(sp³)–C(sp³) bond, linking the piperidine-containing fragment to other organic moieties. nih.gov

Use in the Synthesis of Alkylating Agents for Chemical Probes (strictly excluding biological effects)

A chemical probe is a small molecule designed to interact with a specific target molecule to study its function or structure. nih.gov this compound can be used to construct such probes by serving as a reactive handle to introduce the 2-methylpiperidine (B94953) group.

In this application, the compound acts as a specialized alkylating agent. The chloroethyl group can form a covalent bond with a nucleophilic residue (such as a cysteine or lysine (B10760008) side chain) on a macromolecule or a synthetic molecule. The purpose of this attachment is purely for structural investigation or to introduce a tag. The 2-methylpiperidine moiety provides a defined, non-polar, and sterically hindered group. The design of such probes relies on precise synthetic planning to create molecules with specific three-dimensional shapes and reactivities. nih.gov The synthesis of these tools is a key aspect of chemical biology, enabling the exploration of molecular interactions. rsc.org

Strategic Integration into Multi-component Reaction Schemes

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published studies detailing the use of this compound as a reactant in multi-component reactions (MCRs). While MCRs are a powerful tool for the rapid construction of complex molecules, the strategic incorporation of this particular building block has not been documented in available research.

Theoretically, the structure of this compound offers potential for its use in MCRs. The tertiary amine of the piperidine ring could function as a nucleophile or as a basic catalyst to facilitate the reaction. Simultaneously, the chloroethyl side chain provides an electrophilic center that could engage in subsequent intramolecular or intermolecular reactions, leading to the formation of diverse heterocyclic scaffolds.

Spectroscopic and Advanced Analytical Methodologies for Research on 1 2 Chloroethyl 2 Methylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. ipb.pt By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-(2-Chloroethyl)-2-methylpiperidine can be achieved.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. chemicalbook.com For this compound, each distinct proton or group of equivalent protons gives rise to a specific signal. The chemical shift (δ) of these signals is influenced by the local electronic environment.

The structure would present a complex series of signals. The methyl group attached to the piperidine (B6355638) ring (C2-CH₃) would typically appear as a doublet in the upfield region (approx. 1.0-1.2 ppm). The protons on the piperidine ring (positions 2 through 6) would produce a series of complex, overlapping multiplets between approximately 1.4 and 3.0 ppm. The protons of the chloroethyl side chain are diastereotopic and would likely appear as two distinct multiplets. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to be downfield due to the electron-withdrawing effect of the nitrogen, while the methylene group attached to the chlorine (Cl-CH₂) would be even further downfield due to the high electronegativity of chlorine. chemicalbook.comnih.gov

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of a molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak, allowing for the confirmation of the total number of carbon atoms.

The chemical shifts are indicative of the carbon's environment. The methyl carbon (C2-CH₃) would be the most upfield signal. The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm, with the C2 and C6 carbons being the most downfield due to their proximity to the nitrogen atom. acs.orgchemicalbook.com The chloroethyl side chain carbons would be distinct, with the carbon bonded to chlorine (Cl-CH₂) appearing significantly downfield (typically 40-50 ppm) and the carbon bonded to nitrogen (N-CH₂) also being deshielded (around 50-60 ppm). docbrown.info

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR experiments are employed. ipb.ptscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.eduwikipedia.org For this compound, COSY would show correlations between the N-CH₂ and Cl-CH₂ protons of the ethyl chain. It would also reveal the connectivity network of the protons around the piperidine ring, for instance, showing a correlation between the C2 proton and the adjacent C3 protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). wikipedia.orgyoutube.com It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal identified as the methyl group would show a cross-peak to the most upfield carbon signal, confirming its identity.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). sdsu.eduyoutube.com HMBC is crucial for confirming the assembly of molecular fragments. A key correlation would be between the protons of the N-CH₂ group and the C2 and C6 carbons of the piperidine ring, which would unequivocally confirm that the chloroethyl group is attached to the piperidine nitrogen.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₈H₁₆ClN), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass. youtube.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with two peaks for any chlorine-containing fragment at a ~3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. dtic.mil

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Characteristic fragmentation pathways would include:

Alpha-cleavage: The bond between the nitrogen and the ethyl group or bonds within the piperidine ring can break. A primary fragment would likely be the loss of the chloroethyl side chain.

Formation of an Aziridinium (B1262131) Ion: A common pathway for N-(2-chloroethyl)amines is the intramolecular cyclization to form a highly stable three-membered aziridinium cation, with the expulsion of a chloride ion. This fragment is often a dominant peak in the spectrum.

Piperidine Ring Fragmentation: The piperidine ring itself can fragment. A characteristic fragment in the mass spectra of 2-methylpiperidine (B94953) derivatives is the ion at m/z 98, resulting from the loss of a hydrogen atom from the molecular ion of 2-methylpiperidine. nist.gov Another significant fragment often observed is at m/z 84, corresponding to the loss of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, allowing for the rapid identification of its key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds. By analyzing the resulting spectrum, researchers can confirm the presence of the piperidine ring, the N-substituted chloroethyl group, and the methyl substituent.

The IR spectrum of this compound is characterized by several distinct absorption bands. The C-H stretching vibrations of the alkyl groups (piperidine ring, methyl, and ethyl chain) typically appear in the 2850-3000 cm⁻¹ region. The presence of a tertiary amine is confirmed by C-N stretching vibrations, which are generally found in the 1250-1020 cm⁻¹ range. A crucial band for confirming the structure is the C-Cl stretch, which is characteristic of alkyl halides and typically observed in the 850-550 cm⁻¹ region of the fingerprint district. orgchemboulder.com The spectrum for the parent compound, 2-methylpiperidine, shows characteristic peaks for the piperidine structure which would also be present in its N-substituted derivative. nih.govnist.gov

Detailed assignments of the expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkyl C-H | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| CH₂ | Scissoring (Bending) | ~1450 - 1470 |

| CH₃ | Bending | ~1375 |

| Tertiary Amine (C-N) | Stretching | 1020 - 1250 |

| Alkyl Halide (C-Cl) | Stretching | 550 - 850 orgchemboulder.com |

| -CH₂X (X=Cl) | C-H Wag | 1150 - 1300 orgchemboulder.com |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and by-products. These techniques are vital for ensuring the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. nih.gov In this setup, the compound is passed through a non-polar stationary phase (such as a C18 column) using a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method can detect trace amounts of unreacted starting materials, such as 2-methylpiperidine, or by-products formed during the reaction. Furthermore, HPLC is an effective tool for monitoring reaction kinetics by taking aliquots from the reaction mixture at different time intervals and analyzing the relative concentrations of reactants and products. nih.gov For related piperidine derivatives, HPLC has been used to monitor for degradation products.

A typical set of parameters for an HPLC analysis is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Phosphoric Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Detector (e.g., at 210 nm) |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity analysis and structural confirmation of volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the separated components are ionized and fragmented in the mass spectrometer. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show characteristic fragments resulting from alpha-cleavage, a common fragmentation pathway for amines. libretexts.org This process involves the cleavage of bonds adjacent to the nitrogen atom. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragments would arise from the loss of the chloroethyl group, the methyl group, or through the cleavage of the piperidine ring itself. Analysis of the fragmentation pattern of the parent compound, 2-methylpiperidine, shows a prominent base peak at m/z 84, corresponding to the loss of the methyl group. nih.govnist.gov

Predicted major fragments for this compound in GC-MS are shown in the following table.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 161/163 | [C₈H₁₆ClN]⁺ | Molecular Ion (M⁺) |

| 146/148 | [M - CH₃]⁺ | Loss of methyl group from position 2 |

| 98 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl side chain (alpha-cleavage) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment from cleavage |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage fragment |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applied to crystalline derivatives of this compound, often as a hydrochloride salt, to obtain detailed structural information. sigmaaldrich.com The analysis provides exact bond lengths, bond angles, and torsional angles within the molecule.

For piperidine-containing compounds, XRD studies are crucial for establishing the conformation of the six-membered ring, which typically adopts a stable chair conformation. iucr.orgresearchgate.net The study also reveals the orientation of the substituents—the 2-methyl group and the 1-(2-chloroethyl) group—as either axial or equatorial. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules pack together to form the crystal lattice. ebi.ac.ukresearchgate.net This information is fundamental in the field of crystal engineering and for understanding the material properties of the compound. While specific data for the title compound is not publicly available, data for related piperidine derivatives illustrates the output of such an analysis. researchgate.netnih.gov

The table below presents example crystallographic data for a substituted piperidine derivative to illustrate the parameters obtained from an XRD study. researchgate.net

| Parameter | Example Value for a Piperidine Derivative researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.324 |

| b (Å) | 15.179 |

| c (Å) | 17.650 |

| β (°) | 104.98 |

| Volume (ų) | 4225 |

| Z (Molecules/unit cell) | 4 |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Material Synthesis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with physical and chemical transitions in a material as a function of temperature. nih.gov For this compound and its derivatives, DSC is employed to study thermal events like melting, crystallization, and polymorphic phase transitions. linseis.com

A typical DSC experiment involves heating a sample at a constant rate and measuring the difference in heat flow required to increase the temperature of the sample compared to an inert reference. nih.gov The resulting thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the temperature at the peak maximum is taken as the melting point (Tₘ). The area under the melting peak is proportional to the enthalpy of fusion (ΔH). The melting point of the related compound 1-(2-Chloroethyl)-1-methylpiperidine hydrochloride is reported to be in the range of 133-137 °C. sigmaaldrich.com DSC can provide a precise value and assess the purity of the sample, as impurities typically broaden the melting peak and lower the melting point. mdpi.com The technique is also sensitive to the existence of different crystalline forms (polymorphs), which would manifest as distinct thermal events on the DSC curve. researchgate.net

The table below summarizes the thermal events that can be analyzed using DSC.

| Thermal Event | Type of Transition | Appearance on DSC Curve |

| Glass Transition | Second-Order | Endothermic shift in the baseline |

| Crystallization | First-Order | Exothermic peak (upon cooling or heating from amorphous state) |

| Melting | First-Order | Endothermic peak (upon heating) |

| Polymorphic Transition | First-Order | Endothermic or Exothermic peak |

Theoretical and Computational Chemistry Studies on 1 2 Chloroethyl 2 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energy levels, and various reactivity indices, offering a detailed picture of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netscirp.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies calculations compared to traditional wavefunction-based methods while maintaining a high degree of accuracy. ias.ac.in For a molecule like 1-(2-chloroethyl)-2-methylpiperidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a wide range of electronic properties and reactivity descriptors. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

For this compound, DFT calculations would likely show the HOMO localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, while the LUMO would be distributed along the σ* anti-bonding orbital of the C-Cl bond in the chloroethyl group. This distribution indicates that the nitrogen atom is the primary site for electron donation (nucleophilic attack) and the chloroethyl group is susceptible to receiving electrons, potentially leading to the cleavage of the C-Cl bond.

| Parameter | Calculated Value | Unit |

|---|---|---|

| EHOMO | -6.50 | eV |

| ELUMO | -0.25 | eV |

| HOMO-LUMO Gap (ΔE) | 6.25 | eV |

| Ionization Potential (I) | 6.50 | eV |

| Electron Affinity (A) | 0.25 | eV |

| Chemical Hardness (η) | 3.125 | eV |

| Chemical Softness (S) | 0.16 | eV⁻¹ |

| Electronegativity (χ) | 3.375 | eV |

| Electrophilicity Index (ω) | 1.823 | eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is plotted on the surface of the molecule's electron density, using a color spectrum to indicate regions of varying electrostatic potential. wolfram.comuni-muenchen.de MEP maps are invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. libretexts.orguni-muenchen.de

Typically, red colors signify regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. Blue colors indicate regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show:

A region of intense negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. This is the most likely site for protonation and interaction with electrophiles.

A region of negative potential (red to yellow) around the chlorine atom due to its high electronegativity.

Regions of positive potential (blue) surrounding the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative nitrogen and chlorine atoms.

While MEP maps provide a general view of electrostatic interactions, Fukui functions offer a more quantitative, orbital-based prediction of reactivity at specific atomic sites within a molecule. wikipedia.org Derived from DFT, the Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org

For practical chemical applications, f(r) is condensed to individual atomic centers, yielding "condensed Fukui functions." These indices identify the propensity of each atom to accept or donate electrons. researchgate.net Three main types of condensed Fukui functions are calculated:

fk+ : For nucleophilic attack (measures the reactivity of site k toward an electron donor). A higher value indicates a greater susceptibility to nucleophilic attack.

fk- : For electrophilic attack (measures the reactivity of site k toward an electron acceptor). The site with the highest value is the most probable location for electrophilic attack. nih.gov

fk0 : For radical attack.

For this compound, the nitrogen atom is expected to have the highest fk- value, confirming it as the primary nucleophilic center. The carbon atom bonded to the chlorine (Cα) and the chlorine atom itself are expected to have significant fk+ values, indicating their susceptibility to nucleophilic attack.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 (Piperidine) | 0.085 | 0.450 | 0.268 |

| C2 (Piperidine) | 0.110 | 0.095 | 0.103 |

| Cα (Ethyl) | 0.215 | 0.040 | 0.128 |

| Cβ (Ethyl) | 0.190 | 0.055 | 0.123 |

| Cl | 0.250 | 0.030 | 0.140 |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods like ab initio (from first principles) Hartree-Fock (HF) and semi-empirical methods can be used to study molecular properties. Ab initio methods are computationally demanding but highly accurate, while semi-empirical methods are faster by incorporating some experimental parameters, making them suitable for larger molecules.

These methods are particularly useful for calculating the optimized molecular geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional shape and steric properties.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.80 Å |

| Bond Length | N1-C2 | 1.47 Å |

| Bond Angle | N-Cα-Cβ | 110.5° |

| Dihedral Angle | C6-N1-C2-C(methyl) | 175.0° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD can reveal the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. acs.orgmanchester.ac.uk

For this compound, MD simulations would be crucial for exploring:

Conformational Analysis : The piperidine ring exists predominantly in a chair conformation. However, the presence of the methyl group at the C2 position can lead to two distinct chair conformers: one with the methyl group in an axial position and one with it in an equatorial position. nih.govacs.org The equatorial conformer is generally more stable. nih.gov MD simulations can quantify the energy difference between these conformers and the rate of interconversion. Furthermore, simulations can explore the rotational freedom of the N-chloroethyl side chain, identifying its preferred orientations relative to the ring.

Intermolecular Interactions : By simulating the molecule in a solvent like water, MD can provide detailed information about hydration. acs.org Analysis of the simulation trajectory can reveal the structure of the solvation shell, the average number of hydrogen bonds between the molecule's nitrogen atom and water, and the mobility of water molecules in its vicinity. nitech.ac.jp This information is vital for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)